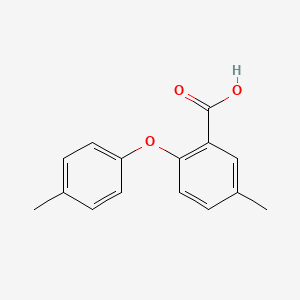
3-(3,4-dimethoxyphenyl)propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)propane-1-thiol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a dimethoxy-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)propane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propanethiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction. This is achieved by reacting 3,4-dimethoxybenzaldehyde with propanethiol in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(3,4-dimethoxyphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3,4-dimethoxyphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)propane-1-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
3-(3,4-dimethoxyphenyl)propane-1-thiol can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has a similar phenyl ring with methoxy groups but differs in the presence of an amine group instead of a thiol group.
3,4-Dimethoxyphenylacetic acid: This compound has a carboxylic acid group instead of a thiol group, leading to different chemical properties and applications.
3,4-Dimethoxyphenylpropionic acid: Similar to the above, but with a propionic acid group, it is used in different synthetic and biological contexts.
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the thiol group allows for unique interactions with biological molecules and offers opportunities for the development of novel therapeutic agents and materials.
属性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)propane-1-thiol |
InChI |
InChI=1S/C11H16O2S/c1-12-10-6-5-9(4-3-7-14)8-11(10)13-2/h5-6,8,14H,3-4,7H2,1-2H3 |
InChI 键 |
HLUFDKANEOVICH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCCS)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propylamine](/img/structure/B8525638.png)






![Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B8525679.png)
![1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8525687.png)
![2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione](/img/structure/B8525699.png)


![2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8525713.png)
